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Compound of Interest

Compound Name: 4-Methyl-1-penten-3-OL

Cat. No.: B1294646 Get Quote

An In-depth Technical Guide to the ¹³C NMR Spectral Data of 4-Methyl-1-penten-3-ol

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for 4-Methyl-1-penten-3-ol. The information detailed herein is

essential for the structural elucidation, identification, and purity assessment of this compound in

research and industrial settings. This document presents predicted spectral data, a standard

experimental protocol for data acquisition, and a logical visualization of the molecular structure.

Molecular Structure and ¹³C NMR Assignments
The structure of 4-Methyl-1-penten-3-ol with the IUPAC numbering scheme for the carbon

atoms is presented below. This numbering is used for the assignment of the ¹³C NMR signals.

Caption: Chemical structure of 4-Methyl-1-penten-3-ol with atom numbering for NMR

assignments.

¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts for 4-Methyl-1-penten-
3-ol. These predictions are based on established chemical shift ranges for similar chemical

environments.
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Carbon Atom
Predicted Chemical
Shift (δ, ppm)

Multiplicity (in
proton-coupled
spectrum)

Notes

C1 ~114-118 Triplet Vinyl CH₂ carbon.

C2 ~138-142 Doublet Vinyl CH carbon.

C3 ~74-78 Doublet

Carbinol carbon,

attached to the

hydroxyl group.

C4 ~33-37 Doublet
Methine carbon of the

isopropyl group.

C5 ~17-20 Quartet
Methyl carbon of the

isopropyl group.

C6 ~18-21 Quartet
Methyl carbon of the

isopropyl group.

Experimental Protocol for NMR Data Acquisition
The following is a general protocol for acquiring high-resolution ¹³C NMR spectra of a liquid

sample such as 4-Methyl-1-penten-3-ol.

Sample Preparation
Sample Quantity: For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg

is recommended.

Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent. It is crucial to use

a deuterated solvent to provide a lock signal for the spectrometer.

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for

chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR). Modern spectrometers

can also reference the residual solvent peak.

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is

adequate for the spectrometer's probe (typically around 4-5 cm).
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Spectrometer Setup and Data Acquisition
The following workflow outlines the general steps for acquiring NMR spectra.

Sample Preparation
(Dissolve in CDCl₃ with TMS)

Insert Sample into Spectrometer

Lock on Deuterium Signal

Shim Magnetic Field for Homogeneity

Acquire ¹³C NMR Spectrum
(Proton Decoupled)

Process Data
(Fourier Transform, Phasing, Baseline Correction, Referencing)

Click to download full resolution via product page

Caption: A generalized workflow for the acquisition and processing of NMR spectra.

¹³C NMR Acquisition Parameters
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on

Bruker instruments).
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Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is required.

Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

Acquisition Time (AQ): Typically around 1-2 seconds.

Spectral Width (SW): A wider spectral width of about 200-240 ppm is necessary to cover the

full range of carbon chemical shifts.

Data Processing
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-

domain spectrum via a Fourier transform.

Phasing: The phase of the spectrum is corrected to ensure all peaks are in the absorptive

mode.

Baseline Correction: The baseline of the spectrum is corrected to be flat.

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

This guide provides foundational predicted NMR data and a standardized protocol for the

analysis of 4-Methyl-1-penten-3-ol. For definitive structural elucidation, experimental

determination of the ¹³C NMR spectrum is recommended, potentially supplemented by two-

dimensional NMR experiments such as HSQC and HMBC to establish connectivity between

protons and carbons.

To cite this document: BenchChem. [13C NMR spectral data for 4-Methyl-1-penten-3-ol].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294646#13c-nmr-spectral-data-for-4-methyl-1-
penten-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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